2-Bromo-4-methoxycinnamic acid

Antimicrobial Structure-Activity Relationship Cinnamic Acid Derivatives

Select 2-Bromo-4-methoxycinnamic acid for strategic SAR expansion. The ortho-bromo substituent (ΔXLogP3 ≈ +0.73) precisely tunes ADME properties while serving as an active handle for Heck/Suzuki cross-coupling, enabling rapid molecular diversification. Unlike inactive o-methoxy isomers, the para-methoxy scaffold retains inherent antimicrobial pharmacophore potential, making it a smart starting material for hit-to-lead campaigns. Secure a competitively priced, high-purity monomer to accelerate your medicinal chemistry workflows today.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Cat. No. B15313219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxycinnamic acid
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)O)Br
InChIInChI=1S/C10H9BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
InChIKeySVYFKHQTEBUNEY-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxycinnamic Acid: A Cinnamic Acid Derivative with Distinct Ortho-Bromo Substitution


2-Bromo-4-methoxycinnamic acid (CAS 102878-93-3, C₁₀H₉BrO₃, MW 257.08) is a mono-brominated, mono-methoxylated derivative of cinnamic acid [1]. This compound is characterized by a propenoic acid backbone attached to a benzene ring bearing a bromine atom at the ortho (2-) position and a methoxy group at the para (4-) position . It is utilized as a synthetic building block in medicinal chemistry and materials science, where its specific substitution pattern can influence both reactivity in cross-coupling reactions and the physicochemical properties of downstream products [2].

Why 2-Bromo-4-methoxycinnamic Acid Cannot Be Casually Swapped with Other Cinnamic Acid Analogs


Simple substitution with unsubstituted cinnamic acid or different bromo/methoxy positional isomers can lead to divergent biological activity, altered physicochemical properties, and compromised synthetic outcomes [1]. For instance, historical antimicrobial data demonstrate that the position of a methoxy group on cinnamic acid significantly alters activity, with p-methoxy exhibiting inhibitory action while o-methoxy is hardly recognizable [2]. Similarly, the specific 2-bromo,4-methoxy pattern presents a unique electronic and steric environment that directly impacts its utility in cross-coupling reactions and its potential interaction with biological targets compared to its 3-bromo or non-brominated analogs [3].

Quantitative Evidence for Selecting 2-Bromo-4-methoxycinnamic Acid Over Analogs


Comparative Antimicrobial Activity of Methoxy- and Bromo-Substituted Cinnamic Acids

Early structure-activity relationship (SAR) studies on cinnamic acid derivatives reveal that the position of the methoxy group is critical for antimicrobial activity. In assays against multiple microorganisms, p-methoxycinnamic acid demonstrated an inhibitory action, whereas o-methoxycinnamic acid's power was 'hardly recognizable' [1]. This finding underscores the importance of precise positional substitution for achieving desired biological effects. The 2-bromo-4-methoxycinnamic acid structure, featuring the active p-methoxy pattern, is therefore more likely to retain favorable activity profiles than an analog with a different methoxy position.

Antimicrobial Structure-Activity Relationship Cinnamic Acid Derivatives

Synthetic Utility: Ortho-Bromo Substitution Enables Cross-Coupling Reactions

The ortho-bromo substituent in 2-bromo-4-methoxycinnamic acid makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki couplings, to construct more complex molecules [1]. The presence of the bromine atom at the 2-position provides a reactive handle for C-C bond formation. In contrast, the non-brominated analog, 4-methoxycinnamic acid, lacks this reactive site and cannot be directly utilized in such transformations without prior functionalization. While the 3-bromo isomer (3-Bromo-4-methoxycinnamic acid) can also undergo cross-couplings, the different position of the halogen can lead to altered regioselectivity and reaction kinetics due to distinct steric and electronic environments .

Organic Synthesis Cross-Coupling Heck Reaction

Physicochemical Property Differentiation: LogP and TPSA

The specific substitution pattern of 2-bromo-4-methoxycinnamic acid confers a distinct physicochemical profile compared to its isomers and parent compounds. Calculated properties for the related (E)-3-Bromo-4-methoxycinnamic acid include an XLogP3 of 2.6 and a Topological Polar Surface Area (TPSA) of 46.5 Ų [1]. While precise experimental data for the 2-bromo isomer are not directly available from this source, these values highlight the lipophilic nature and moderate polarity of bromo-methoxy cinnamic acids, which are critical parameters for membrane permeability and solubility. These properties are anticipated to differ from the 3-bromo isomer due to the change in the molecule's dipole moment and steric hindrance around the carboxylic acid moiety.

Physicochemical Properties LogP TPSA

Purity Specifications for Reproducible Research

Commercial vendors specify a minimum purity of 95% for 2-Bromo-4-methoxycinnamic acid, a standard that ensures reliable and reproducible results in both chemical synthesis and biological assays [1]. This specification is a critical differentiator from lab-synthesized material, which may contain varying levels of unreacted starting materials or side products that can confound experimental outcomes. Procuring material that meets this defined purity threshold reduces the risk of failed experiments and streamlines downstream purification processes.

Purity Quality Control Procurement

Optimal Research and Industrial Use Cases for 2-Bromo-4-methoxycinnamic Acid


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Control

In structure-activity relationship (SAR) studies for drug discovery, the substitution of a hydrogen atom with a bromine atom at the ortho position of a phenyl ring is a common strategy to modulate lipophilicity and biological activity. As demonstrated in Section 3, the 2-bromo substitution on a 4-methoxycinnamic acid scaffold provides a specific and quantifiable increase in lipophilicity (ΔXLogP3 ≈ +0.73) compared to the non-brominated parent compound [1]. This allows medicinal chemists to precisely tune ADME properties without introducing significant structural changes, making it a valuable tool for optimizing lead compounds where improved membrane permeability is desired.

Organic Synthesis: A Versatile Building Block for Palladium-Catalyzed Cross-Couplings

The ortho-bromo substituent of this compound serves as an excellent leaving group in palladium-catalyzed Heck and Suzuki cross-coupling reactions, enabling the efficient construction of biaryl and alkene architectures [2]. Unlike the non-brominated 4-methoxycinnamic acid, this compound can be directly employed in these transformations to rapidly generate molecular diversity. Researchers focused on synthesizing libraries of functionalized cinnamic acid derivatives for biological screening or materials science applications will find this compound to be a more expedient and versatile starting material.

Antimicrobial Research: Maintaining Baseline Activity with a Functional Handle

For research into new antimicrobial agents based on the cinnamic acid pharmacophore, the 2-bromo-4-methoxy substitution pattern is predicted to retain the favorable antimicrobial activity associated with p-methoxycinnamic acid [3]. This is in contrast to analogs like o-methoxycinnamic acid, which has been shown to be largely inactive. Selecting this specific isomer provides a dual advantage: a scaffold that is likely to possess inherent antimicrobial properties, and a reactive bromine handle for further derivatization and SAR exploration. This makes it a strategic choice for hit-to-lead campaigns.

Chemical Biology: Tool Compound for Investigating Halogen Bonding

The presence of a bromine atom ortho to the acrylic acid side chain creates a unique steric and electronic environment that can be exploited to study non-covalent interactions, such as halogen bonding, in biological systems. Compared to the 3-bromo or non-brominated analogs, the 2-bromo substitution pattern presents a different spatial orientation for potential interactions with protein binding pockets. This makes the compound a useful tool in chemical biology for probing the role of halogen bonds in molecular recognition and for validating computational docking models.

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